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Compound of Interest

Compound Name: 2-Bromo-N-methylpyridin-4-amine

Cat. No.: B2456387

An In-depth Technical Guide to 2-Bromo-N-methylpyridin-4-amine: A Versatile Building Block
in Modern Drug Discovery

Introduction: The Strategic Value of Substituted
Pyridines

In the landscape of medicinal chemistry and drug development, the pyridine scaffold stands as
a "privileged structure,” a recurring motif found in a multitude of approved therapeutic agents.
[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal
framework for designing molecules that interact with biological targets. The strategic
functionalization of this ring system is paramount to modulating pharmacological activity. This
guide focuses on a particularly valuable, functionalized intermediate: 2-Bromo-N-
methylpyridin-4-amine.

This compound is not merely a static building block; it is a dynamic tool for molecular
architects. The presence of three key features—the pyridine core, a reactive bromine atom at
the 2-position, and a nucleophilic N-methylamino group at the 4-position—provides a powerful
platform for generating diverse chemical libraries. The bromine atom, in particular, serves as a
versatile "handle" for introducing molecular complexity through modern cross-coupling
reactions, enabling the systematic exploration of chemical space in the quest for novel
therapeutics.[2][3] This guide will provide an in-depth analysis of its properties, synthesis, and
critical applications, with a focus on the causal logic behind its use in drug discovery workflows.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b2456387?utm_src=pdf-interest
https://www.benchchem.com/product/b2456387?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Leveraging_2_Bromo_5_methylpyridin_4_amine_in_Drug_Discovery.pdf
https://www.benchchem.com/product/b2456387?utm_src=pdf-body
https://www.benchchem.com/product/b2456387?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Versatility_of_2_bromo_5_methylpyridin_4_amine_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/2_Bromo_4_methylpyridine_as_a_building_block_in_medicinal_chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2456387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Compound Identification and Physicochemical
Properties

A precise understanding of a compound's properties is the foundation of its effective
application. The key identifiers and physicochemical characteristics of 2-Bromo-N-
methylpyridin-4-amine are summarized below. Adherence to appropriate storage and
handling protocols is critical for maintaining its purity and ensuring experimental reproducibility.

Property Value Reference(s)
CAS Number 847799-64-8 [4][5]
IUPAC Name 2—b.romo—N-methylpyridin—4— )

amine
Molecular Formula CeH7BrN2 [415]
Molecular Weight 187.04 g/mol [51[6]
Appearance Solid
Typical Purity >98% [5]

- Keep in dark place, inert
Storage Conditions
atmosphere, 2-8°C
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Core Synthetic Strategy and Rationale

While numerous vendors supply 2-Bromo-N-methylpyridin-4-amine, understanding its
synthesis is crucial for researchers who may need to produce derivatives or scale up
production. A plausible and common strategy involves the selective N-methylation of a readily
available precursor, 2-bromopyridin-4-amine. This approach is often preferred due to the
directing effects of the amino group in electrophilic aromatic substitution, which can complicate
direct bromination of N-methylpyridin-4-amine.

Experimental Protocol: Synthesis via N-methylation
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This protocol describes a representative method for the synthesis of 2-Bromo-N-
methylpyridin-4-amine from 2-bromopyridin-4-amine. The choice of a mild base and a
suitable methylating agent is critical to prevent side reactions, such as quaternization of the
pyridine nitrogen.

Materials and Reagents:

2-bromopyridin-4-amine

e Sodium hydride (NaH), 60% dispersion in mineral olil

« Methyl iodide (CHsl)

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

e Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon
atmosphere, add 2-bromopyridin-4-amine (1.0 eq).

e Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to
0°C using an ice bath.

o Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The
causality here is the deprotonation of the primary amine by the strong base (NaH) to form a
more nucleophilic sodium amide salt. Allow the mixture to stir at 0°C for 30 minutes.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b2456387?utm_src=pdf-body
https://www.benchchem.com/product/b2456387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2456387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Methylation: Add methyl iodide (1.05 eq) dropwise to the reaction mixture. The resulting
amide anion readily attacks the electrophilic methyl group of CHsl in an Sn2 reaction.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

e Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of
water at 0°C. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium
bicarbonate solution (2x) and brine (1x).

« |solation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

« Purification: Purify the crude residue by flash column chromatography on silica gel to yield
the final product, 2-Bromo-N-methylpyridin-4-amine.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2-Bromo-N-methylpyridin-4-amine.
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Key Applications in Drug Discovery: The Power of
Cross-Coupling

The synthetic utility of 2-Bromo-N-methylpyridin-4-amine is most profoundly realized in its
application as a substrate for palladium-catalyzed cross-coupling reactions.[2][3] These
reactions are cornerstones of modern medicinal chemistry because they allow for the precise
and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are
fundamental to building the complex molecular scaffolds of drug candidates.[7]

o Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or
ester to form a C-C bond. This is an exceptionally powerful method for introducing aryl or
heteroaryl substituents, enabling chemists to fine-tune steric and electronic properties to
optimize binding to a biological target.[2][8]

e Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine
with a primary or secondary amine. This is invaluable for linking different molecular
fragments or for installing nitrogen-containing functional groups that are often crucial for
solubility and target engagement.[2][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki coupling of 2-Bromo-N-methylpyridin-
4-amine with a generic arylboronic acid. The choice of catalyst, ligand, base, and solvent
system is critical for achieving high yields and must be optimized for specific substrates.

Materials and Reagents:

2-Bromo-N-methylpyridin-4-amine (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPhs)s, 0.05 eq)

Potassium carbonate (K2COs, 2.0 eq)

1,4-Dioxane and Water (4:1 mixture)
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o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

 Inert Atmosphere: To a Schlenk flask, add 2-Bromo-N-methylpyridin-4-amine, the
arylboronic acid, potassium carbonate, and the palladium catalyst.

» Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. This
step is crucial as oxygen can deactivate the palladium catalyst.

» Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

e Heating: Heat the reaction mixture to 90-100°C and stir for 12-18 hours. The elevated
temperature is necessary to drive the catalytic cycle forward.

e Monitoring: Monitor the reaction progress by LC-MS or TLC.

o Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water and brine.

« |solation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate. Purify the crude product by column chromatography to obtain the desired biaryl
compound.[2]

Drug Discovery Workflow Diagram
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Caption: General workflow for inhibitor synthesis and evaluation.

Case Study: Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for developing kinase inhibitors, which
are a major class of drugs, particularly in oncology.[1] This structural motif often acts as a
"hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of the
kinase.[1] Derivatives of bromopyridines have been successfully used to synthesize potent
inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory
responses.[1]

The versatility of 2-Bromo-N-methylpyridin-4-amine makes it an excellent starting point for
creating novel kinase inhibitors. The bromine atom can be replaced via Suzuki coupling to
introduce a substituent that occupies one part of the ATP pocket, while the N-methylamino
group can interact with the hinge region or be further functionalized.

Signaling Pathway and Point of Inhibition
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Caption: p38 MAP Kinase signaling pathway and point of inhibition.[1]

Safety and Handling

As a laboratory reagent, 2-Bromo-N-methylpyridin-4-amine must be handled with appropriate
care. Based on available safety data, it is associated with the following hazards:

e H302: Harmful if swallowed

e H315: Causes skin irritation
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e H319: Causes serious eye irritation
e H332: Harmful if inhaled
o H335: May cause respiratory irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn at all times. All manipulations should be performed in a well-ventilated
chemical fume hood.

Conclusion

2-Bromo-N-methylpyridin-4-amine is a high-value, versatile intermediate for researchers in
drug discovery and medicinal chemistry. Its strategically positioned functional groups—a
reactive bromine atom for cross-coupling and an N-methylamino group for target interaction or
further functionalization—provide a robust platform for the synthesis of complex molecules. A
thorough understanding of its properties, synthetic routes, and reactivity is essential for
leveraging its full potential in the development of novel therapeutics, particularly in the
competitive field of kinase inhibitor design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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n-methylpyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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